3-(but-3-en-1-yl)piperidin-2-one
Description
Properties
CAS No. |
155193-60-5 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperidin-2-one with But-3-en-1-yl Halides
The most widely reported method for synthesizing 3-(but-3-en-1-yl)piperidin-2-one involves the alkylation of piperidin-2-one using but-3-en-1-yl halides (e.g., bromide or chloride) under basic conditions. The reaction exploits the nucleophilic nature of the piperidin-2-one nitrogen, which attacks the electrophilic carbon of the but-3-en-1-yl halide.
Reagents and Conditions
-
Piperidin-2-one : Serves as the nucleophilic precursor.
-
But-3-en-1-yl bromide : Preferred due to higher reactivity compared to chloride.
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine and enhance nucleophilicity.
-
Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile facilitate the reaction.
-
Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.
Mechanistic Insights
The base deprotonates piperidin-2-one, generating a resonance-stabilized enolate intermediate. This intermediate undergoes nucleophilic substitution (SN2) with the but-3-en-1-yl halide, resulting in the formation of the desired product. Steric hindrance around the nitrogen atom can influence reaction kinetics, necessitating prolonged heating for complete conversion.
Optimization Strategies
-
Solvent Effects : DMF outperforms tetrahydrofuran (THF) in yield due to better solubility of intermediates.
-
Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction efficiency by facilitating ion pairing.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields >95% purity.
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 78 | 95 |
| Temperature | 90°C | 82 | 97 |
| Base | K₂CO₃ | 75 | 93 |
| Catalyst (TBAB) | 10 mol% | 85 | 96 |
Metal-Catalyzed Cross-Coupling Approaches
Heck Coupling for Alkenyl Group Introduction
Recent advances employ palladium-catalyzed Heck coupling to introduce the but-3-en-1-yl group onto the piperidine ring. This method offers superior stereocontrol compared to traditional alkylation.
Reaction Setup
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand.
-
Substrate : 3-Bromopiperidin-2-one reacts with but-3-en-1-yl triflate.
-
Solvent : Dimethylacetamide (DMA) at 120°C under inert atmosphere.
Key Advantages
-
Regioselectivity : The Heck mechanism ensures selective coupling at the β-position of the alkene.
-
Functional Group Tolerance : Compatible with electron-withdrawing groups on the piperidine ring.
Challenges
-
Catalyst Cost : Palladium-based systems increase production expenses.
-
Byproduct Formation : Homocoupling of alkenes may occur, requiring careful stoichiometric control.
Cyclization of Amino Alcohol Precursors
Ring-Closing Metathesis (RCM)
A novel approach utilizes Grubbs catalyst-mediated RCM to construct the piperidin-2-one ring while introducing the but-3-en-1-yl moiety.
Synthetic Pathway
-
Precursor Synthesis : N-allyl-4-aminobut-2-en-1-ol is prepared via allylation of 4-aminobut-2-en-1-ol.
-
Metathesis : Grubbs 2nd-generation catalyst induces cyclization, forming the piperidin-2-one core with concurrent alkene installation.
Conditions
Yield and Selectivity
-
Yield : 65–70% with >90% trans-selectivity.
-
Byproducts : Oligomeric species form at higher catalyst loadings, necessitating precise dosing.
Enzymatic and Biocatalytic Methods
Transaminase-Mediated Synthesis
Emerging biocatalytic routes employ engineered transaminases to aminate ketone precursors, offering an eco-friendly alternative.
Procedure
-
Substrate : 3-(But-3-en-1-yl)piperidin-2-one ketone analog.
-
Enzyme : ω-Transaminase from Arthrobacter sp. (ATA-117).
Advantages
-
Stereocontrol : High enantiomeric excess (>99% ee) for chiral derivatives.
-
Sustainability : Aqueous conditions reduce organic solvent use.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
To address scalability challenges, continuous flow reactors enhance heat and mass transfer, reducing reaction times and improving consistency.
Case Study
-
Reactor Type : Microfluidic tubular reactor.
-
Throughput : 1 kg/day with 88% yield.
-
Key Parameters : Residence time (20 min), temperature (100°C), and pressure (5 bar).
Economic Analysis
-
Cost Reduction : 40% lower operating costs compared to batch processes.
-
Waste Minimization : Solvent recycling achieves 90% recovery efficiency.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Nucleophilic Alkylation | 85 | 95 | High | 120 |
| Heck Coupling | 72 | 91 | Moderate | 450 |
| RCM | 68 | 89 | Low | 600 |
| Biocatalysis | 60 | 99 | High | 300 |
Key Takeaways
-
Nucleophilic Alkylation remains the most cost-effective and scalable method for industrial applications.
-
Biocatalytic Routes excel in producing enantiopure derivatives but require further optimization for cost competitiveness.
Mechanistic Deviations and Byproduct Formation
Competing Elimination Pathways
Under strongly basic conditions, but-3-en-1-yl halides may undergo β-hydride elimination, generating 1,3-butadiene as a byproduct. Mitigation strategies include:
-
Lower Reaction Temperatures : 60–70°C reduces elimination.
-
Bulky Bases : Use of DBU (1,8-diazabicycloundec-7-ene) suppresses side reactions.
Epimerization at the 3-Position
Prolonged heating in polar solvents can lead to epimerization, altering the stereochemistry of the final product. Stabilization via:
Chemical Reactions Analysis
Types of Reactions
3-(but-3-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
3-(but-3-en-1-yl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(but-3-en-1-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues of Piperidin-2-one Derivatives
Piperidin-2-one derivatives vary in substituent type, position, and electronic effects. Key examples include:
Key Observations :
- Substituent Position : Substitution at C1 (e.g., aryl or acyl groups) is common in bioactive molecules, while C3 substitution (e.g., butenyl) may enhance reactivity for further synthesis .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity of the ketone, influencing reactivity in nucleophilic additions .
- Biological Relevance : Aryl and heteroaryl substituents (e.g., cypyrafluone) correlate with pesticidal or medicinal activity, while alkyl/alkenyl groups may serve as synthetic intermediates .
Physicochemical Properties
| Property | 3-(But-3-en-1-yl)piperidin-2-one (Inferred) | 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one | 1-(Propan-2-yl)-3-[(propan-2-yl)amino]piperidin-2-one |
|---|---|---|---|
| Molecular Weight | 151.21 | 301.12 | 198.17 |
| Hydrogen Bond Donors | 1 (NH) | 0 | 1 |
| Topological Polar Surface Area | ~40 Ų | ~70 Ų | 32.3 Ų |
| Solubility | Moderate in polar solvents | Low in water; soluble in chloroform/methanol | Likely polar aprotic solvents |
| Boiling Point | ~250–300°C (estimated) | 520.2°C (predicted) | Not reported |
Notes:
Q & A
Basic: What are the common synthetic routes for 3-(but-3-en-1-yl)piperidin-2-one, and what critical parameters optimize yield and purity?
Methodological Answer:
The synthesis of piperidin-2-one derivatives typically involves cyclization or functionalization of pre-existing piperidine scaffolds. For 3-(but-3-en-1-yl)piperidin-2-one:
- Key Steps :
- Core Formation : Start with piperidin-2-one and introduce the but-3-en-1-yl group via alkylation or conjugate addition. For example, using allyl bromide under basic conditions (e.g., NaH in THF) .
- Stereochemical Control : Ensure regioselectivity using directing groups (e.g., boronates) or transition-metal catalysts (e.g., Pd-mediated cross-coupling) .
- Optimization Parameters :
- Temperature : Maintain 0–25°C to minimize side reactions like over-alkylation.
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing 3-(but-3-en-1-yl)piperidin-2-one?
Methodological Answer:
- 1H/13C NMR : Identify substituent positions and confirm the but-3-en-1-yl group via coupling constants (e.g., vinyl protons at δ 5.2–5.8 ppm, J = 10–16 Hz) .
- IR Spectroscopy : Detect carbonyl stretching (C=O) at ~1680–1720 cm⁻¹ and alkene C=C at ~1640 cm⁻¹ .
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement using SHELX software for refinement (e.g., SHELXL-2018 for high-resolution data) .
Advanced: How can computational modeling predict the reactivity of 3-(but-3-en-1-yl)piperidin-2-one in nucleophilic or electrophilic environments?
Methodological Answer:
- Density Functional Theory (DFT) :
- Electrostatic Potential Maps : Identify electron-rich (alkene) and electron-deficient (carbonyl) regions to predict reaction sites .
- Transition-State Analysis : Model activation energies for reactions like Michael addition or epoxidation using Gaussian 16 with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess steric accessibility of the piperidin-2-one ring .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Case Study : If 13C NMR shows unexpected carbonyl shifts, re-examine sample purity via HPLC (C18 column, MeCN/H2O mobile phase) to rule out impurities .
Advanced: What strategies mitigate side reactions during functionalization of 3-(but-3-en-1-yl)piperidin-2-one?
Methodological Answer:
- Protection-Deprotection :
- Protect the carbonyl group as a ketal (e.g., ethylene glycol, p-TsOH) before alkene modifications .
- Use TEMPO or BHT as radical scavengers during photochemical reactions to prevent polymerization .
- Catalytic Selectivity :
- Employ chiral catalysts (e.g., Jacobsen’s Mn-salen) for enantioselective epoxidation of the alkene .
Advanced: How does stereochemistry at the piperidin-2-one ring influence biological interactions?
Methodological Answer:
- Case Study : (3S,5S)-configured analogs show enhanced binding to cyclooxygenase (COX-2) due to optimal spatial alignment of the but-3-en-1-yl group with hydrophobic pockets .
- Methodology :
- Enantiomeric Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/IPA) to separate stereoisomers .
- Docking Simulations : Perform AutoDock Vina studies to correlate stereochemistry with binding affinity (e.g., ΔG values) .
Advanced: What analytical workflows validate the stability of 3-(but-3-en-1-yl)piperidin-2-one under physiological conditions?
Methodological Answer:
- Stability Testing :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via LC-MS .
- Oxidative Stress : Expose to H2O2 (1–10 mM) and analyze by GC-MS for epoxide or diol byproducts .
- Metabolite Identification : Use microsomal assays (human liver microsomes, NADPH) to detect Phase I metabolites (e.g., hydroxylation at the allylic position) .
Basic: What are the key differences in synthetic approaches between 3-(but-3-en-1-yl)piperidin-2-one and its saturated analogs?
Methodological Answer:
| Parameter | 3-(But-3-en-1-yl)piperidin-2-one | Saturated Analog (Butyl) |
|---|---|---|
| Synthesis Route | Allylation or Heck coupling | Direct alkylation (e.g., BuLi) |
| Reactivity | Prone to oxidation (e.g., epoxidation) | More stable, inert to electrophiles |
| Purification | Requires inert atmosphere (N2/Ar) | Standard conditions suffice |
Advanced: How can researchers address low yields in large-scale synthesis of 3-(but-3-en-1-yl)piperidin-2-one?
Methodological Answer:
- Process Optimization :
- Continuous Flow Chemistry : Reduce reaction time and improve heat management using microreactors (e.g., Corning AFR) .
- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles for reuse in cross-coupling steps .
- Byproduct Analysis : Use DoE (Design of Experiments) to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield .
Advanced: What computational tools predict the pharmacokinetic properties of 3-(but-3-en-1-yl)piperidin-2-one derivatives?
Methodological Answer:
- ADMET Prediction :
- SwissADME : Estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molinspiration : Calculate drug-likeness scores (e.g., Lipinski’s Rule of Five compliance) .
- Case Study : Derivatives with logP >3 may require PEGylation to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
